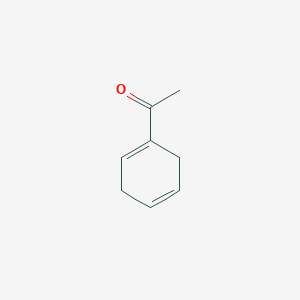
Ethanone, 1-(1,4-cyclohexadien-1-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H10O. It is a derivative of cyclohexadiene, where an acetyl group (CH3CO-) is attached to the first carbon of the cyclohexadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetyl-1,4-cyclohexadiene can be synthesized through various methods. One common approach involves the Birch reduction of benzene derivatives. In this method, benzene is reduced using an alkali metal (such as sodium or lithium) in liquid ammonia, followed by the addition of an acetyl group . Another method involves the nucleophilic addition to quinone derivatives, which can also yield 1,4-cyclohexadiene derivatives .
Industrial Production Methods
Industrial production of 1-Acetyl-1,4-cyclohexadiene typically involves large-scale Birch reduction processes. These processes are optimized for high yield and purity, using advanced techniques to control reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the compound.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Products may include cyclohexadienones and other oxidized derivatives.
Reduction: Products include cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,4-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Acetyl-1,4-cyclohexadiene involves its reactivity with various molecular targets. The acetyl group can participate in nucleophilic addition and substitution reactions, while the cyclohexadiene ring can undergo cycloaddition reactions . These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexadiene: A parent compound without the acetyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
Cyclohexane: A fully saturated derivative.
Uniqueness
1-Acetyl-1,4-cyclohexadiene is unique due to the presence of both an acetyl group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
102872-23-1 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
1-cyclohexa-1,4-dien-1-ylethanone |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QZEOTICWAUFOKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCC=CC1 |
Kanonische SMILES |
CC(=O)C1=CCC=CC1 |
Synonyme |
Ethanone, 1-(1,4-cyclohexadien-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















